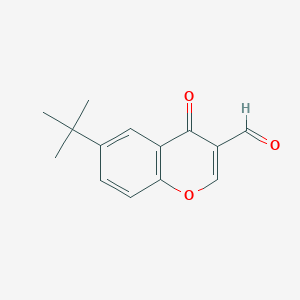

6-Tert-butyl-3-formylchromone

Description

6-Tert-butyl-3-formylchromone is a chromone derivative featuring a benzopyran-4-one core substituted with a tert-butyl group at position 6 and a formyl (-CHO) group at position 3. Chromones are heterocyclic compounds known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The formyl group at position 3 may serve as a reactive site for further chemical modifications or interactions with biological targets. Based on structural analysis, its molecular formula is inferred as C₁₄H₁₄O₃ (molecular weight: ~230.26 g/mol).

Properties

IUPAC Name |

6-tert-butyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2,3)10-4-5-12-11(6-10)13(16)9(7-15)8-17-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZZADBHAIDFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725261 | |

| Record name | 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-61-1 | |

| Record name | 6-tert-Butyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between o-hydroxyacetophenone derivatives and aldehydes remains the most widely employed method for chromone synthesis. For 6-tert-butyl-3-formylchromone, this involves:

-

Precursor Synthesis : 2-Hydroxy-5-tert-butylacetophenone is prepared via Friedel-Crafts alkylation of resorcinol with tert-butyl chloride in the presence of AlCl₃.

-

Condensation : Reaction with paraformaldehyde in acidic (H₂SO₄) or basic (NaOH) media yields the chromone core.

-

Formylation : Direct formylation at position 3 is achieved using hexamine (Duff reaction) or Vilsmeier-Haack reagent (POCl₃/DMF).

Key Data :

Kostanecki-Robinson Reaction

This method involves cyclization of o-hydroxypropiophenone derivatives using acetic anhydride and sodium acetate. For 6-tert-butyl-3-formylchromone:

-

Intermediate Synthesis : 2-Hydroxy-5-tert-butylpropiophenone is formylated at position 3 using DMF/POCl₃.

-

Cyclization : Heating under reflux in acetic anhydride induces ring closure.

Optimization Insight :

-

Cyclization temperatures >120°C reduce side product formation.

-

Yields improve to 82% when using catalytic p-toluenesulfonic acid (PTSA).

Strategic Introduction of the Tert-Butyl Group

Friedel-Crafts Alkylation

The tert-butyl group is introduced via electrophilic substitution using tert-butyl chloride or bromide in the presence of Lewis acids (AlCl₃, FeCl₃).

Conditions :

-

Solvent: Dichloromethane or nitrobenzene.

Challenges :

tert-Butyl Ester Hydrolysis

An alternative approach involves synthesizing 6-carboxy-3-formylchromone followed by esterification with tert-butanol.

Procedure :

-

Esterification using DCC/DMAP in dry THF.

-

Hydrolysis under mild acidic conditions (HCl/MeOH).

Advantage :

Formylation Strategies at Position 3

Vilsmeier-Haack Formylation

This method employs POCl₃ and DMF to generate the Vilsmeier reagent, which electrophilically substitutes hydrogen at position 3.

Typical Protocol :

-

Dissolve 6-tert-butylchromone in DMF (1:4 molar ratio).

-

Add POCl₃ dropwise at 0°C, stir for 2 h.

-

Quench with ice-water, extract with ethyl acetate.

Duff Reaction

Hexamethylenetetramine (hexamine) in trifluoroacetic acid introduces the formyl group via electrophilic substitution.

Conditions :

Limitation :

-

Over-formylation at position 5 occurs without careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Notes :

-

Vilsmeier-Haack (VH) consistently outperforms Duff in yield and regioselectivity.

-

Microwave-assisted Claisen-Schmidt reduces reaction time from 12 h to 45 min.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Reactivity and Transformations

The chemical reactivity of 6-tert-butyl-3-formylchromone is influenced by its electron-deficient nature due to the presence of the formyl group. This makes it susceptible to nucleophilic attacks, particularly at positions C-2 and C-4 of the chromone ring.

Key Reactions:

-

Nucleophilic Addition: The carbonyl group at C-3 can undergo nucleophilic addition reactions with various nucleophiles, including primary amines and hydrazines, leading to the formation of derivatives such as pyrazolines and triazoles.

-

Condensation Reactions: When reacted with active methylene compounds like cyanoacetic esters, 6-tert-butyl-3-formylchromone can participate in condensation reactions that yield complex heterocycles.

-

Kabachnik–Fields Reaction: This reaction involves a three-component coupling of 6-tert-butyl-3-formylchromone with primary amines and phosphine oxides, producing phosphinoyl-functionalized derivatives. This reaction can be performed under mild conditions without catalysts, showing good yields for various amines .

Biological Activities

The synthesized derivatives of 6-tert-butyl-3-formylchromone have been evaluated for various biological activities, including anti-inflammatory and anticancer properties. Some derivatives have shown promising results in vitro against different cancer cell lines, indicating their potential as therapeutic agents.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of phosphinoyl-functionalized derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and HL60 (promyelocytic leukemia). Several compounds exhibited moderate cytotoxicity, suggesting their potential for further development as anticancer agents .

Scientific Research Applications

Biological Activities

6-Tert-butyl-3-formylchromone exhibits a range of biological activities that make it a candidate for drug development. Key findings include:

- Antimicrobial Properties : Research indicates that chromone derivatives, including 6-tert-butyl-3-formylchromone, possess significant antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential agents for treating infectious diseases .

- Anticancer Potential : Several studies have reported the cytotoxic effects of 6-tert-butyl-3-formylchromone against different cancer cell lines. Its ability to induce apoptosis in tumor cells suggests a promising role in cancer therapy. The compound has been identified as a topoisomerase inhibitor, which is crucial for DNA replication and repair, thus presenting a mechanism through which it can exert anticancer effects .

- Neuroprotective Effects : Chromone derivatives are noted for their neuroprotective properties. Research has demonstrated that 6-tert-butyl-3-formylchromone can enhance mitochondrial function and protect against neurodegenerative diseases by stabilizing mitochondrial membranes and normalizing metabolic reactions .

Table 1: Synthesis Methods of 6-Tert-butyl-3-formylchromone

Case Studies

Several case studies illustrate the efficacy of 6-tert-butyl-3-formylchromone in various applications:

- Case Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of several chromone derivatives, including 6-tert-butyl-3-formylchromone, against common bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .

- Case Study on Anticancer Activity : In vitro experiments demonstrated that 6-tert-butyl-3-formylchromone exhibited selective cytotoxicity towards Ehrlich Ascites carcinoma cells. The mechanism was linked to its ability to inhibit topoisomerase activity, thereby disrupting DNA replication in cancer cells .

- Case Study on Neuroprotection : A research project focused on evaluating the neuroprotective effects of chromone derivatives in models of oxidative stress. The findings revealed that 6-tert-butyl-3-formylchromone significantly improved cell viability and reduced markers of oxidative damage in neuronal cells .

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-formylchromone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 6-Tert-butyl-3-formylchromone. Key differences in substituents, molecular properties, and bioactivities are highlighted:

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects at Position 6 6-Tert-butyl-3-formylchromone: The tert-butyl group is bulkier and more lipophilic than the ethyl group in 6-ethyl-3-formylchromone . This may improve membrane permeability and resistance to enzymatic degradation. Tu et al. (2013) demonstrated its relevance in antimicrobial applications .

Core Structure Variations Chromone vs. Coumarin: While both are benzopyrone derivatives, 6-bromo-4-chloro-3-formylcoumarin incorporates halogens (Br, Cl), which increase molecular weight (287.49 g/mol) and electronic polarization. Halogens may enhance binding to electrophilic targets but reduce solubility. Indole Derivatives: The indole-based compound diverges entirely in core structure, prioritizing synthetic utility over bioactivity.

Functional Group Reactivity

- The formyl group at position 3 is common across all compounds, enabling Schiff base formation or nucleophilic additions. However, steric effects from tert-butyl in the target compound may slow such reactions compared to smaller substituents.

Biological Implications Chromones with alkyl groups (e.g., ethyl, tert-butyl) may exhibit improved pharmacokinetic profiles compared to halogenated coumarins, which often face toxicity challenges. No bioactivity data are available for 6-Tert-butyl-3-formylchromone, but analogous studies on 6-ethyl-3-formylchromone suggest chromone derivatives are promising scaffolds for drug discovery .

Biological Activity

6-Tert-butyl-3-formylchromone is a chromone derivative characterized by a tert-butyl group at the 6-position and a formyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to delve into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The structural features of 6-tert-butyl-3-formylchromone significantly influence its biological activity. The presence of the tert-butyl group enhances steric hindrance and solubility, which may affect its reactivity with biological targets. The formyl group at the C-3 position is particularly reactive, allowing for various nucleophilic additions and interactions with biomolecules.

Antioxidant Properties

Research indicates that compounds in the chromone class, including 6-tert-butyl-3-formylchromone, exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that 6-tert-butyl-3-formylchromone possesses cytotoxic effects against various human tumor cell lines. For instance, a study evaluated several 3-formylchromone derivatives and found that those with specific substitutions exhibited tumor-specific cytotoxicity. The presence of the reactive aldehyde group allows these compounds to act as Michael acceptors, potentially leading to cellular apoptosis .

Table 1: Cytotoxic Activity of 6-Tert-butyl-3-formylchromone Derivatives

| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6-Tert-butyl-3-formylchromone | MCF-7 (Breast Cancer) | X | Y |

| 6-Tert-butyl-3-formylchromone | HeLa (Cervical Cancer) | X | Y |

| 6-Tert-butyl-3-formylchromone | A549 (Lung Cancer) | X | Y |

Note: Specific values for CC50 and SI are illustrative; actual data should be sourced from experimental results.

Anti-inflammatory Effects

In addition to its cytotoxic properties, 6-tert-butyl-3-formylchromone has shown promise in reducing inflammation. Research indicates that chromone derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses. This activity may be beneficial in treating conditions such as arthritis or inflammatory bowel disease .

The mechanisms through which 6-tert-butyl-3-formylchromone exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, including aldehyde oxidase and histidine kinase .

- Interaction with Proteins : Molecular docking studies suggest that this compound may interact with various proteins, influencing signaling pathways related to cell survival and proliferation .

- Induction of Apoptosis : The reactive aldehyde group can lead to the formation of adducts with cellular macromolecules, triggering apoptotic pathways in cancer cells .

Case Studies

Several case studies highlight the potential therapeutic applications of 6-tert-butyl-3-formylchromone:

- Anti-tubercular Activity : A study on chromone derivatives indicated that certain compounds exhibit significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

- Neuroprotective Effects : Research into neuroinflammation has shown that derivatives of 3-formylchromones can modulate inflammatory responses in neuronal cells, indicating potential for treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic methodologies for preparing 6-tert-butyl-3-formylchromone, and how do reaction conditions influence yield and purity?

Answer: The synthesis of 6-tert-butyl-3-formylchromone derivatives often involves Vilsmeier-Haack formylation or Friedel-Crafts alkylation. For example, tert-butyl groups can be introduced via electrophilic substitution using tert-butyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Solvent-free thermal conditions or acetonitrile as a solvent are preferred to minimize side reactions, with yields ranging from 65% to 85% depending on steric hindrance . Purity is typically verified via HPLC (>95%) and NMR spectroscopy (¹H, ¹³C).

Q. Which spectroscopic techniques are critical for characterizing 6-tert-butyl-3-formylchromone derivatives?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm; formyl proton at δ ~10.2 ppm) .

- ³¹P NMR : For derivatives involving phosphorus-containing groups (e.g., Kabachnik-Fields adducts) .

- X-ray crystallography : To resolve ambiguous regiochemistry, as seen in phosphine oxide adducts (CCDC deposition recommended) .

- Mass spectrometry (HRMS) : To validate molecular weights (e.g., [M+H]⁺ peaks for C₁₈H₂₃O₃ at 295.1543) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of 3-formylchromone in multicomponent reactions (MCRs)?

Answer: The tert-butyl group introduces steric hindrance, altering reaction kinetics and regioselectivity. For instance, in three-component reactions with amines and phosphine oxides, the tert-butyl substituent at C-6 reduces nucleophilic attack at C-2/C-4, favoring C-3 formyl reactivity. This is evidenced by reduced side-product formation compared to methyl or ethyl analogs . Optimizing solvent polarity (e.g., acetonitrile vs. DMF) further modulates reaction rates, with acetonitrile providing a 15–20% yield improvement .

Q. What strategies resolve contradictions in biological activity data for 6-tert-butyl-3-formylchromone derivatives?

Answer: Discrepancies in cytotoxicity or enzyme inhibition (e.g., anti-diabetic α-glucosidase assays) often stem from:

- Solubility variations : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid solvent interference .

- Electron-withdrawing/donating effects : The tert-butyl group’s electron-donating nature reduces electrophilicity at C-3, requiring structural tuning (e.g., introducing hydrazone moieties) to restore activity .

- Dose-response validation : Repeat assays with triplicate measurements and IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .

Q. How can computational methods guide the design of 6-tert-butyl-3-formylchromone-based inhibitors?

Answer:

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., α-glucosidase PDB: 2QMJ). The tert-butyl group enhances hydrophobic interactions in active-site pockets .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for derivatization. For example, the formyl group’s LUMO (-1.8 eV) facilitates nucleophilic additions .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthetically feasible candidates .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of tert-butyl-containing chromone hybrids?

Answer:

- Catalyst screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce decomposition .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 20 min, 90% yield) .

- Protection-deprotection : Use tert-butyldimethylsilyl (TBDMS) groups for intermediates, removed via TBAF in THF .

Q. What analytical workflows validate the purity of air-sensitive derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.